Comparative Lipophilicity (logP): N-[1-(4-bromophenyl)propyl]-2-chloroacetamide vs. N-(4-bromophenyl)-2-chloroacetamide
The introduction of an α-propyl group in N-[1-(4-bromophenyl)propyl]-2-chloroacetamide significantly increases its lipophilicity compared to its unsubstituted analog, N-(4-bromophenyl)-2-chloroacetamide (SP5). Experimental QSAR data shows that SP5 has a logP range of 2.28–2.93 (measured via multiple in silico models: XLOGP3, WLOGP, MLOGP) [1]. In contrast, computational estimates for the target compound indicate a predicted logP of approximately 3.3–4.0 . This represents a substantial increase in partition coefficient, translating to an order of magnitude higher lipophilicity, which is a critical determinant of membrane permeability and cellular uptake.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.3–4.0 |
| Comparator Or Baseline | N-(4-bromophenyl)-2-chloroacetamide (SP5): logP range 2.28–2.93 |
| Quantified Difference | Δ logP ≈ +0.37 to +1.12 (higher lipophilicity for target) |
| Conditions | In silico prediction models (ChemExper, vendor data) vs. experimental QSAR-derived logP values from multiple models (XLOGP3, WLOGP, MLOGP) for SP5 [1] |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability and potential for better cellular uptake, which directly impacts the compound's performance in cell-based assays and its suitability as a tool compound for intracellular targets.
- [1] Bielenica, A., et al. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 2021, 72(1), 70–79. (Table 5: logP values for SP5). View Source
